neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
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Overview
Description
Neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a chemical compound with the molecular formula C9H15N3O2S It is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as bidentate ligands, coordinating through the nitrogen atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of pathways, contributing to their diverse biological activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate typically involves the reaction of neopentyl alcohol with 4-methyl-1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 4-methyl-1,2,3-thiadiazol-5-yl isocyanate.
Step 2: Reaction of neopentyl alcohol with the isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Neopentyl N-(4-chloro-1,2,3-thiadiazol-5-yl)carbamate
- Neopentyl N-(4-ethyl-1,2,3-thiadiazol-5-yl)carbamate
- Neopentyl N-(4-phenyl-1,2,3-thiadiazol-5-yl)carbamate
Uniqueness
Neopentyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is unique due to the presence of the methyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2,2-dimethylpropyl N-(4-methylthiadiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-6-7(15-12-11-6)10-8(13)14-5-9(2,3)4/h5H2,1-4H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNRLYRLHGMVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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